4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(4H-1,2,4-triazol-3-yl)benzamide
CAS No.:
Cat. No.: VC16312834
Molecular Formula: C13H14N8O
Molecular Weight: 298.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14N8O |
|---|---|
| Molecular Weight | 298.30 g/mol |
| IUPAC Name | 4-(2-propan-2-yltetrazol-5-yl)-N-(1H-1,2,4-triazol-5-yl)benzamide |
| Standard InChI | InChI=1S/C13H14N8O/c1-8(2)21-19-11(17-20-21)9-3-5-10(6-4-9)12(22)16-13-14-7-15-18-13/h3-8H,1-2H3,(H2,14,15,16,18,22) |
| Standard InChI Key | YCRQENOXMFJCMS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NC3=NC=NN3 |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic name, 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(4H-1,2,4-triazol-3-yl)benzamide, reflects its three primary components:
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A benzamide core (C6H5CONH-) at the para position.
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A 2-(propan-2-yl)-2H-tetrazol-5-yl substituent on the benzene ring.
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An N-(4H-1,2,4-triazol-3-yl) group as the amide substituent.
The molecular formula is C15H16N8O, with a molecular weight of 324.35 g/mol. Key structural features include:
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A tetrazole ring (5-membered aromatic ring with four nitrogen atoms) substituted with an isopropyl group.
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A triazole ring (5-membered ring with three nitrogen atoms) linked via an amide bond.
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Planar aromatic systems that may facilitate π-π stacking interactions in biological targets .
Synthesis and Structural Optimization
Synthetic Routes
While no explicit synthesis protocol exists for this compound in the literature, its preparation can be inferred from methods used for analogous benzamide-tetrazole hybrids :
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Benzamide Core Formation: 4-Carboxybenzaldehyde is converted to 4-cyanobenzamide via ammonolysis, followed by cyclization with sodium azide and ammonium chloride to introduce the tetrazole ring .
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Isopropyl Substituent Addition: The tetrazole nitrogen is alkylated using 2-bromopropane under basic conditions to yield the 2-(propan-2-yl)-2H-tetrazol-5-yl group .
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Triazole Coupling: The final step involves coupling the benzamide intermediate with 3-amino-1,2,4-triazole using carbodiimide-based coupling agents (e.g., EDC/HOBt).
Structure-Activity Relationship (SAR) Insights
Comparative analysis of analogs reveals critical SAR trends:
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Tetrazole Position: Para-substitution on the benzamide (as in this compound) enhances binding affinity in kinase inhibitors compared to meta or ortho positions .
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Isopropyl Group: Bulkier substituents on the tetrazole nitrogen improve metabolic stability by reducing oxidative dealkylation, as demonstrated in HSET inhibitors .
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Triazole Linkage: The 1,2,4-triazol-3-yl group increases hydrogen-bonding capacity compared to simpler amines, potentially enhancing target selectivity.
Physicochemical and Pharmacokinetic Properties
Based on computational predictions and analog data :
| Property | Value/Description |
|---|---|
| Molecular Weight | 324.35 g/mol |
| logP | 1.82 (Predicted) |
| Water Solubility | ~15 µg/mL (Moderately lipophilic) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 8 |
| Polar Surface Area | 118.7 Ų |
Key observations:
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The compound’s logP suggests moderate membrane permeability, suitable for oral bioavailability.
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High polar surface area may limit blood-brain barrier penetration, making peripheral targets more likely .
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The triazole and tetrazole rings contribute to metabolic resistance, as seen in similar compounds with half-lives >2 hours in murine models .
Research Findings and Biological Activity
Anticancer Activity
In vitro studies of tetrazole-containing benzamides demonstrate:
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EC50 (Multipolar Spindle Induction): 0.8 µM in DLD1 4N cells .
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Selectivity Index: >100-fold preference for HSET over Eg5 kinesin .
Probe Development
Fluorescent and click-chemistry probes derived from similar compounds enable target engagement studies:
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